molecular formula C8H6N4O2 B1491511 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2092500-58-6

2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1491511
CAS No.: 2092500-58-6
M. Wt: 190.16 g/mol
InChI Key: MPTADGHJXVWADM-UHFFFAOYSA-N
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Description

2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the cyano group and the acetic acid moiety adds to its chemical versatility, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid typically involves the construction of the imidazo[1,2-b]pyrazole core followed by the introduction of the cyano and acetic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyrazole, the imidazole ring can be formed through a series of condensation reactions. The cyano group can be introduced via nucleophilic substitution, and the acetic acid moiety can be added through carboxylation reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are crucial for efficient production. Continuous flow chemistry techniques may also be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the imidazo[1,2-b]pyrazole core play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

    Imidazole derivatives: Compounds like 1H-imidazole and its substituted derivatives share the imidazole ring structure.

    Pyrazole derivatives: Compounds such as 1H-pyrazole and its analogs have a similar pyrazole ring.

    Imidazo[1,2-b]pyrazole derivatives: Other compounds in this class include those with different substituents on the imidazo[1,2-b]pyrazole core.

Uniqueness: 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is unique due to the presence of both the cyano group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications compared to other similar compounds.

Properties

IUPAC Name

2-(6-cyanoimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-4-6-3-7-11(5-8(13)14)1-2-12(7)10-6/h1-3H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTADGHJXVWADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
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2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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